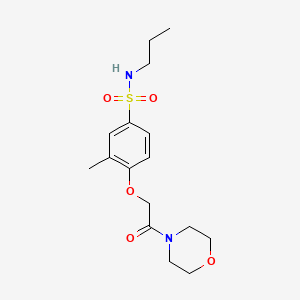![molecular formula C23H25N3O7 B5433046 N-[2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine](/img/structure/B5433046.png)
N-[2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine, also known as Boc-L-3-NO2-Phe-Acr-OH, is a synthetic amino acid derivative that has gained significant attention in the field of medicinal chemistry. The compound has been extensively studied for its potential applications in drug development and as a tool in biochemical research. In
作用机制
The mechanism of action of N-[2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alaninePhe-Acr-OH involves binding to the target protein through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions. The binding of the compound to the protein can result in conformational changes, which can affect the activity of the protein. The compound has been shown to inhibit the activity of various enzymes, including proteases and kinases, by binding to their active sites.
Biochemical and Physiological Effects:
N-[2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alaninePhe-Acr-OH has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the activity of various enzymes, which can have downstream effects on cellular processes. It has also been shown to modulate the activity of various receptors, which can affect signaling pathways in cells. The compound has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for drug development.
实验室实验的优点和局限性
One of the main advantages of using N-[2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alaninePhe-Acr-OH in lab experiments is its high affinity and specificity for target proteins. The compound can be used to study protein-ligand interactions with high accuracy and precision. However, one of the limitations of using the compound is its relatively high cost and the complexity of its synthesis. Additionally, the compound may not be suitable for studying certain proteins or cellular processes, as it may interfere with their normal function.
未来方向
There are several future directions for the use of N-[2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alaninePhe-Acr-OH in scientific research. One potential application is in the development of new drugs for the treatment of various diseases, such as cancer and inflammation. The compound may also be used to study the mechanism of action of various drugs, which can lead to the development of more effective therapies. Additionally, the compound may be used to study the structure and function of various proteins, which can lead to a better understanding of cellular processes.
合成方法
The synthesis of N-[2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alaninePhe-Acr-OH involves a series of chemical reactions. The starting material is commercially available and can be obtained from various chemical suppliers. The synthesis process involves several steps, including protection of the amine group, coupling of the protected amino acid with the acryloyl chloride, and deprotection of the amine group. The final product is obtained after purification using column chromatography.
科学研究应用
N-[2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alaninePhe-Acr-OH has been used extensively in scientific research as a tool for studying protein-ligand interactions. It has been shown to bind to various proteins, including enzymes and receptors, with high affinity and specificity. The compound has been used to identify and characterize binding sites on proteins, as well as to study the mechanism of action of various drugs.
属性
IUPAC Name |
2-[[(E)-2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O7/c1-3-4-12-33-19-10-8-17(9-11-19)21(27)25-20(22(28)24-15(2)23(29)30)14-16-6-5-7-18(13-16)26(31)32/h5-11,13-15H,3-4,12H2,1-2H3,(H,24,28)(H,25,27)(H,29,30)/b20-14+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSVNHIPMYVKDY-XSFVSMFZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)NC(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B5432970.png)
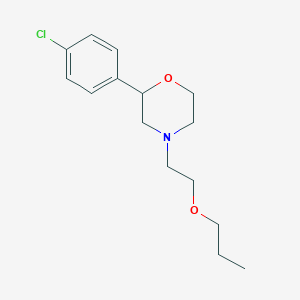
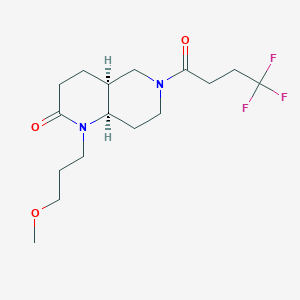
![N-(4-{[(2-methoxy-1-methylethyl)amino]sulfonyl}phenyl)piperidine-1-carboxamide](/img/structure/B5432988.png)
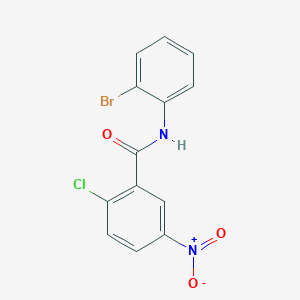
![2-[4-(4-cyclopentylpyrimidin-2-yl)piperazin-1-yl]-N-ethylacetamide](/img/structure/B5432998.png)


![4-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]-2-pyridinamine](/img/structure/B5433016.png)
![4-[(4-{2-cyano-3-oxo-3-[(tetrahydro-2-furanylmethyl)amino]-1-propen-1-yl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B5433039.png)

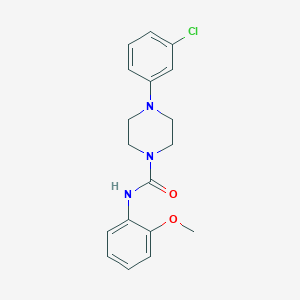
![N~2~-methyl-N~1~-[1-(4-piperidin-1-ylphenyl)ethyl]glycinamide](/img/structure/B5433065.png)
